![molecular formula C26H20N2O4 B2553746 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate CAS No. 210639-99-9](/img/new.no-structure.jpg)
6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate is a complex organic compound that features a unique combination of chromenone, benzimidazole, and benzoate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate typically involves multi-step organic reactions
Preparation of Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of Benzimidazole Moiety: The benzimidazole ring is introduced through a cyclization reaction involving o-phenylenediamine and carboxylic acids or their derivatives.
Attachment of Benzoate Group: The final step involves esterification, where the chromenone-benzimidazole intermediate is reacted with benzoic acid or its derivatives in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the chromenone and benzoate moieties, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.
Major Products
Oxidation: N-oxides of benzimidazole.
Reduction: Alcohol derivatives of the chromenone and benzoate moieties.
Substitution: Halogenated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound's structure positions it as a candidate for drug development, particularly as an anticancer and antimicrobial agent. Its mechanisms of action include:
- Enzyme Inhibition : The benzimidazole moiety can inhibit enzymes critical in cancer progression.
- DNA Intercalation : The planar structure allows intercalation into DNA, potentially disrupting replication.
- Receptor Binding : Interaction with cellular receptors can modulate signaling pathways essential for cell survival.
Recent studies have shown promising results in inducing apoptosis in cancer cell lines such as MCF and U87 glioblastoma cells, demonstrating significant cytotoxicity and tumor growth suppression in vivo .
Material Science
The chromenone core of the compound can be utilized in developing organic semiconductors and light-emitting diodes (LEDs) . Its electronic properties make it suitable for applications in optoelectronic devices due to its ability to absorb light and emit fluorescence.
The biological activity of 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate has been investigated extensively:
Anticancer Activity
Studies have highlighted the compound's ability to induce apoptosis in various cancer cell lines, with flow cytometry analyses confirming increased rates of cell death. In vivo models have demonstrated significant suppression of tumor growth when treated with this compound compared to controls .
Antimicrobial Activity
Preliminary assays suggest that the compound exhibits antimicrobial properties against pathogens such as Staphylococcus aureus and Candida albicans. Further investigations are necessary to establish minimum inhibitory concentrations (MICs) for effective therapeutic use .
Anti-inflammatory Activity
Related compounds have shown the potential to inhibit cyclooxygenase (COX) enzymes, suggesting that this compound may also possess anti-inflammatory properties. Low IC50 values for COX inhibition indicate strong potential for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities and applications of this compound:
In Vitro Studies
In vitro experiments demonstrated that treatment with the compound resulted in reduced viability of cancer cell lines, with IC50 values indicating effective cytotoxicity. Flow cytometry analyses confirmed increased apoptosis rates among treated cells compared to untreated controls.
In Vivo Studies
Animal models showed that administration of the compound led to a marked decrease in tumor size and weight, supporting its potential as an anticancer agent.
Antimicrobial Assays
Tests against various bacterial strains revealed promising results, with some derivatives exhibiting MIC values below 10 µg/mL against Staphylococcus aureus.
Mecanismo De Acción
The mechanism of action of 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate is likely multifaceted, involving interactions with various molecular targets:
Enzyme Inhibition: The benzimidazole moiety can inhibit enzymes by binding to their active sites.
DNA Intercalation: The planar structure of the chromenone core allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Receptor Binding: The compound may also interact with cellular receptors, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-ethyl-3-(1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate: Lacks the methyl group on the benzimidazole moiety.
3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate: Lacks the ethyl group on the chromenone core.
6-ethyl-3-(1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate: The benzoate group is replaced with an acetate group.
Uniqueness
The presence of both ethyl and methyl groups, along with the benzoate moiety, provides 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate with unique steric and electronic properties, potentially enhancing its biological activity and stability compared to similar compounds.
Actividad Biológica
6-Ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate (CAS No. 210639-99-9) is a synthetic compound that combines chromenone, benzimidazole, and benzoate structures. This unique combination has led to investigations into its biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory properties.
The molecular formula of this compound is C26H20N2O4, with a molar mass of approximately 424.46 g/mol. Its structure features a chromenone core that is known for various biological activities. The presence of the benzimidazole moiety enhances its potential as a pharmacological agent.
Property | Value |
---|---|
Molecular Formula | C26H20N2O4 |
Molar Mass | 424.46 g/mol |
CAS Number | 210639-99-9 |
Density | 1.30 g/cm³ (predicted) |
pKa | 4.66 (predicted) |
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
The benzimidazole component may inhibit various enzymes by binding to their active sites, which is crucial in cancer therapy and other diseases.
2. DNA Intercalation:
The planar structure of the chromenone core allows it to intercalate into DNA, potentially disrupting replication and transcription processes, leading to apoptosis in cancer cells.
3. Receptor Binding:
This compound may interact with cellular receptors, modulating signal transduction pathways that are vital for cell survival and proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines such as MCF and U87 glioblastoma cells. Flow cytometry results indicated that the compound accelerates cell death in a dose-dependent manner. In vivo studies demonstrated significant suppression of tumor growth in mice treated with this compound compared to controls .
Antimicrobial Activity
The antimicrobial properties of related benzimidazole derivatives suggest that this compound may exhibit similar effects against various pathogens. Preliminary assays have indicated activity against Staphylococcus aureus and Candida albicans, with further investigations needed to establish minimum inhibitory concentrations (MICs) for this specific compound .
Anti-inflammatory Activity
Inhibition of cyclooxygenase (COX) enzymes has been observed with related compounds, suggesting that 6-ethyl derivatives may also possess anti-inflammatory properties. The IC50 values for COX inhibition were reported to be significantly low, indicating strong potential for therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
-
In Vitro Studies:
- A study demonstrated that treatment with the compound resulted in reduced viability of cancer cell lines, with IC50 values indicating effective cytotoxicity.
- Flow cytometry analyses confirmed increased apoptosis rates among treated cells compared to untreated controls.
-
In Vivo Studies:
- Animal models showed that administration of the compound led to a marked decrease in tumor size and weight, supporting its potential as an anticancer agent.
-
Antimicrobial Assays:
- Tests against various bacterial strains revealed promising results, with some derivatives exhibiting MIC values below 10 µg/mL against S. aureus.
Propiedades
Número CAS |
210639-99-9 |
---|---|
Fórmula molecular |
C26H20N2O4 |
Peso molecular |
424.456 |
Nombre IUPAC |
[6-ethyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] benzoate |
InChI |
InChI=1S/C26H20N2O4/c1-3-16-13-18-23(14-22(16)32-26(30)17-9-5-4-6-10-17)31-15-19(24(18)29)25-27-20-11-7-8-12-21(20)28(25)2/h4-15H,3H2,1-2H3 |
Clave InChI |
BSEUSDBTJQBXTB-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1OC(=O)C3=CC=CC=C3)OC=C(C2=O)C4=NC5=CC=CC=C5N4C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.